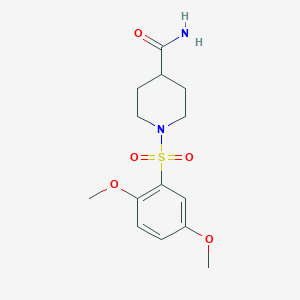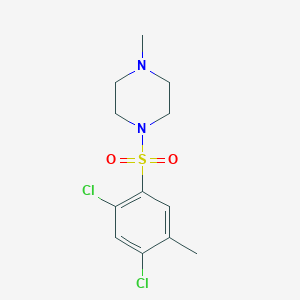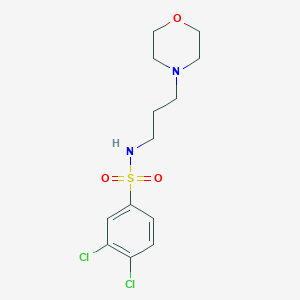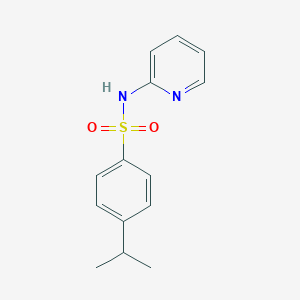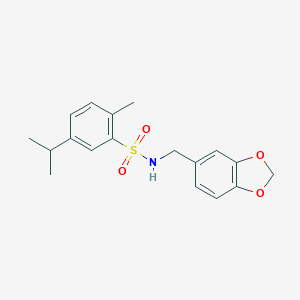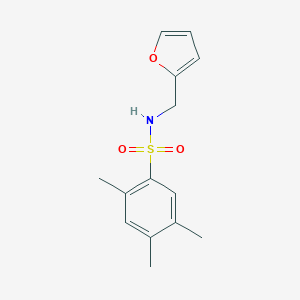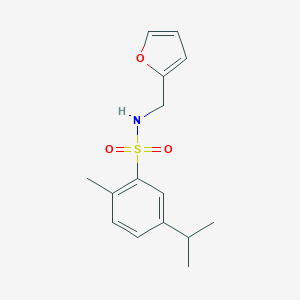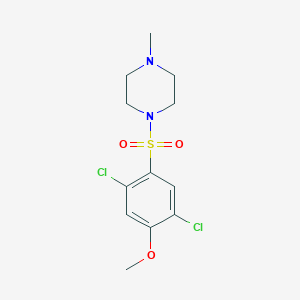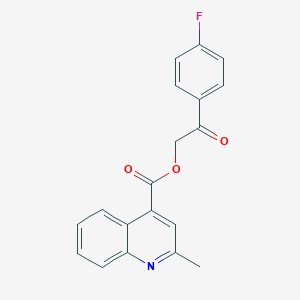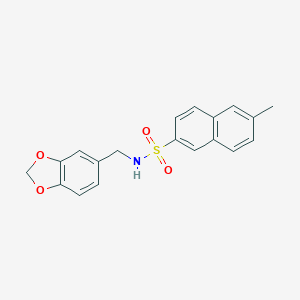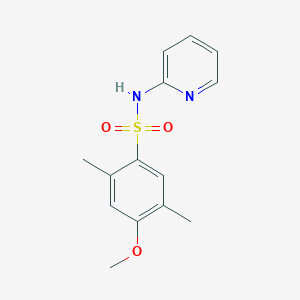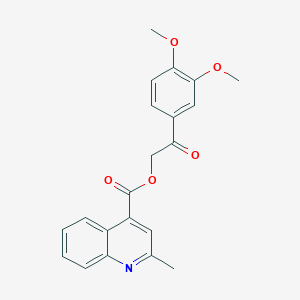
(2,4-Diclorofenil)(4-(o-tolil)piperazin-1-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dichlorobenzoyl)-4-(2-methylphenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a dichlorobenzoyl group and a methylphenyl group attached to a piperazine ring
Aplicaciones Científicas De Investigación
1-(2,4-Dichlorobenzoyl)-4-(2-methylphenyl)piperazine has found applications in various scientific research fields, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that (2,4-Dichlorophenyl)(4-(o-tolyl)piperazin-1-yl)methanone may also interact with various cellular targets.
Mode of Action
It is suggested that similar compounds can interact with their targets and induce changes at the molecular level
Biochemical Pathways
Related compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that (2,4-Dichlorophenyl)(4-(o-tolyl)piperazin-1-yl)methanone may also affect multiple biochemical pathways.
Pharmacokinetics
It is suggested that modifications to the structure of similar compounds can improve their pharmacokinetic profile and alter their permeability-based antibiotic resistance .
Result of Action
Related compounds have been shown to produce loss of cell viability in certain cell lines . This suggests that (2,4-Dichlorophenyl)(4-(o-tolyl)piperazin-1-yl)methanone may also have cytotoxic effects.
Action Environment
It is known that the physicochemical properties of similar compounds can be substantially modified to improve their pharmacokinetic profile and alter their action in different environments .
Métodos De Preparación
The synthesis of 1-(2,4-Dichlorobenzoyl)-4-(2-methylphenyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichlorobenzoyl chloride and 2-methylphenylpiperazine.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Reaction Mechanism: The nucleophilic attack of the piperazine nitrogen on the carbonyl carbon of the 2,4-dichlorobenzoyl chloride leads to the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.
Análisis De Reacciones Químicas
1-(2,4-Dichlorobenzoyl)-4-(2-methylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzoyl or phenyl rings are replaced with other groups. Common reagents include halogens, alkylating agents, and nucleophiles.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding carboxylic acid and amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Comparación Con Compuestos Similares
1-(2,4-Dichlorobenzoyl)-4-(2-methylphenyl)piperazine can be compared with other piperazine derivatives, such as:
1-(2,4-Dichlorobenzoyl)-4-phenylpiperazine: Similar structure but lacks the methyl group on the phenyl ring.
1-(2,4-Dichlorobenzoyl)-4-(4-methylphenyl)piperazine: Similar structure but with the methyl group in a different position on the phenyl ring.
1-(2,4-Dichlorobenzoyl)-4-(2-chlorophenyl)piperazine: Similar structure but with a chlorine atom instead of a methyl group on the phenyl ring.
The uniqueness of 1-(2,4-Dichlorobenzoyl)-4-(2-methylphenyl)piperazine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propiedades
IUPAC Name |
(2,4-dichlorophenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O/c1-13-4-2-3-5-17(13)21-8-10-22(11-9-21)18(23)15-7-6-14(19)12-16(15)20/h2-7,12H,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESRKWUVCJXRRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(2,2-Diphenylvinyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B511500.png)

